molecular formula C21H15ClN8Na2O7S2 B13756260 C.I. Reactive Yellow 3, disodium salt CAS No. 4988-30-1

C.I. Reactive Yellow 3, disodium salt

Cat. No.: B13756260
CAS No.: 4988-30-1
M. Wt: 637.0 g/mol
InChI Key: DIGXDNVEYLOEOT-UHFFFAOYSA-L
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Description

C.I. Reactive Yellow 3, disodium salt is a synthetic dye commonly used in various industries, including textiles, food, and pharmaceuticals. It is known for its vibrant yellow color and its ability to form strong covalent bonds with substrates, making it a popular choice for dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

C.I. Reactive Yellow 3, disodium salt is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions typically include acidic or basic environments, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The dye is then purified through filtration and crystallization processes before being packaged for commercial use.

Chemical Reactions Analysis

Types of Reactions

C.I. Reactive Yellow 3, disodium salt undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.

    Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used, often in basic conditions.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or sulfuric acid, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may produce different sulfonated derivatives, while reduction can lead to the formation of amines or other reduced compounds.

Scientific Research Applications

C.I. Reactive Yellow 3, disodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed as a staining agent in microscopy to visualize cellular structures.

    Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.

    Industry: Widely used in textile dyeing, food coloring, and as a pH indicator in various industrial processes.

Mechanism of Action

The mechanism of action of C.I. Reactive Yellow 3, disodium salt involves the formation of covalent bonds with substrates, such as fibers or proteins. This bonding occurs through nucleophilic substitution reactions, where the dye’s reactive groups interact with nucleophilic sites on the substrate. The molecular targets include hydroxyl, amino, and thiol groups, leading to strong and stable dye-substrate complexes.

Comparison with Similar Compounds

Similar Compounds

    C.I. Reactive Yellow 2: Another reactive dye with similar applications but different chemical structure and reactivity.

    C.I. Reactive Yellow 4: Known for its slightly different shade and reactivity profile.

    C.I. Reactive Yellow 5: Used in similar applications but with variations in dyeing properties and stability.

Uniqueness

C.I. Reactive Yellow 3, disodium salt is unique due to its specific chemical structure, which provides optimal reactivity and stability for various applications. Its ability to form strong covalent bonds with substrates makes it particularly effective in textile dyeing and other industrial processes.

Properties

CAS No.

4988-30-1

Molecular Formula

C21H15ClN8Na2O7S2

Molecular Weight

637.0 g/mol

IUPAC Name

disodium;3-[[2-acetamido-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C21H17ClN8O7S2.2Na/c1-10(31)24-16-8-11(25-21-27-19(22)26-20(23)28-21)5-6-15(16)30-29-12-7-14-13(18(9-12)39(35,36)37)3-2-4-17(14)38(32,33)34;;/h2-9H,1H3,(H,24,31)(H,32,33,34)(H,35,36,37)(H3,23,25,26,27,28);;/q;2*+1/p-2

InChI Key

DIGXDNVEYLOEOT-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)N)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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